Daspei

Catalog No.
S622042
CAS No.
3785-01-1
M.F
C17H21IN2
M. Wt
380.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Daspei

CAS Number

3785-01-1

Product Name

Daspei

IUPAC Name

4-[(E)-2-(1-ethylpyridin-1-ium-2-yl)ethenyl]-N,N-dimethylaniline;iodide

Molecular Formula

C17H21IN2

Molecular Weight

380.27 g/mol

InChI

InChI=1S/C17H21N2.HI/c1-4-19-14-6-5-7-17(19)13-10-15-8-11-16(12-9-15)18(2)3;/h5-14H,4H2,1-3H3;1H/q+1;/p-1

InChI Key

AMAXNNVXIBDEMV-UHFFFAOYSA-M

SMILES

CC[N+]1=CC=CC=C1C=CC2=CC=C(C=C2)N(C)C.[I-]

Synonyms

2-(4-dimethylaminostyryl)-1-ethylpyridinium, 2-(dimethylaminostyryl)-1-ethylpyridinium, 2-(dimethylaminostyryl)-1-ethylpyridinium iodide, DASPEI

Canonical SMILES

CC[N+]1=CC=CC=C1C=CC2=CC=C(C=C2)N(C)C.[I-]

Isomeric SMILES

CC[N+]1=CC=CC=C1/C=C/C2=CC=C(C=C2)N(C)C.[I-]

The exact mass of the compound Pinaflavol is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridines - Pyridinium Compounds - Supplementary Records. It belongs to the ontological category of cyanine dye in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Daspei (CAS 3785-01-1) is a cell-permeant, cationic styryl dye designed for the analysis of mitochondrial function in living cells. [5, 10] As a potentiometric probe, its accumulation within mitochondria is directly dependent on the mitochondrial membrane potential (ΔΨm), a key indicator of cellular health and metabolic activity. [14, 15] Upon accumulation in energized mitochondria, Daspei exhibits a distinct orange-red fluorescence, making it a valuable tool for fluorescence microscopy and plate-reader-based functional assays. [3, 5]

Selecting a mitochondrial probe based on color alone can compromise experimental outcomes. Dyes like Rhodamine 123, TMRM, or TMRE differ significantly from Daspei in spectral properties, workflow compatibility, and potential for artifacts. [2, 13] Key differentiators such as Stokes shift directly impact signal-to-noise ratios in imaging, while amenability to specific protocols, like no-wash procedures, is an intrinsic property not shared by all probes. [14, 17] Substituting Daspei without validating these functional parameters can lead to increased background signal, time-consuming protocol adjustments, or the inability to perform high-throughput screens, making it a critical material selection choice rather than a generic commodity.

Exceptionally Large Stokes Shift Reduces Spectral Crosstalk

Daspei exhibits an exceptionally large Stokes shift of 128 nm, a critical feature for minimizing spectral bleed-through in fluorescence applications. [3, 10] This is a significant improvement over common mitochondrial probes like Rhodamine 123, which has a much smaller Stokes shift of approximately 20-30 nm. [1, 7]

Evidence DimensionStokes Shift (Emission Max - Excitation Max)
Target Compound Data128 nm (Ex: 461 nm / Em: 589 nm)
Comparator Or BaselineRhodamine 123: ~22 nm (Ex: 512 nm / Em: 534 nm)
Quantified Difference>4x larger Stokes shift than Rhodamine 123
ConditionsSpectral properties measured in methanol (Daspei) or aqueous buffer (Rhodamine 123).

A larger Stokes shift provides a clearer, higher-contrast signal by reducing the overlap between excitation and emission spectra, which is crucial for multiplexing and achieving high-quality imaging data.

Enables No-Wash Protocols for Efficient High-Throughput Screening

Daspei has been successfully validated for use in no-wash mitochondrial membrane potential assays in a 96-well format. [14] This simplified protocol, which eliminates the need for wash steps to remove background dye, is a significant workflow advantage compared to many standard protocols for dyes like TMRM and TMRE that often require washing to improve the signal-to-background ratio. [23]

Evidence DimensionAssay Workflow Compatibility
Target Compound DataValidated for no-wash, plate-reader-based assays with a Z' value >0.5.
Comparator Or BaselineStandard TMRM/TMRE protocols, which often incorporate wash steps.
Quantified DifferenceEliminates multiple centrifugation/aspiration steps per plate.
ConditionsAssay performed on CHO and PC12 cells in 96-well plates.

This feature drastically reduces handling time, minimizes cell loss, and lowers well-to-well variability, making Daspei highly suitable for automated and large-scale screening of compounds for mitochondrial toxicity.

Confirmed Functional Response to Changes in Mitochondrial Potential

The fluorescence intensity of Daspei is directly coupled to mitochondrial function. In cellular assays, increasing the extracellular potassium concentration, which depolarizes the mitochondrial membrane, causes a corresponding decrease in Daspei fluorescence. [4] This confirms its utility as a functional reporter of ΔΨm, unlike probes such as MitoTracker Green FM, which stain mitochondria regardless of their polarization state.

Evidence DimensionResponse to Depolarization
Target Compound DataFluorescence signal decreases with chemically induced membrane depolarization.
Comparator Or BaselinePotential-independent dyes (e.g., MitoTracker Green FM) which show minimal fluorescence change upon depolarization.
Quantified DifferenceQualitative functional response vs. static labeling.
ConditionsLive CHO cells treated with increasing concentrations of extracellular potassium.

This validates Daspei for use in functional studies, such as assessing drug-induced mitochondrial toxicity or identifying early stages of apoptosis, where changes in membrane potential are a critical readout.

High-Throughput Compound Screening for Mitochondrial Toxicity

Daspei is a strong candidate for primary or secondary screening of compound libraries to identify agents that disrupt mitochondrial function. Its validated use in simple, rapid, no-wash plate-reader assays makes it ideal for the demands of high-throughput workflows in drug discovery and toxicology. [1]

Live-Cell Fluorescence Imaging of Mitochondrial Health

For researchers investigating cellular responses to stimuli, Daspei serves as a reliable vital stain for monitoring mitochondrial membrane potential via fluorescence microscopy. Its large Stokes shift ensures a high-contrast signal, allowing for clearer visualization of changes in mitochondrial energization during processes like apoptosis or metabolic shifts. [2]

Functional Assays in Cellular Models of Disease

The probe's demonstrated sensitivity to mitochondrial potential changes makes it well-suited for use in established cellular disease models. It has been successfully used to detect mitochondrial dysfunction in models of hypoxia and Alzheimer's disease, providing a quantitative tool for mechanistic studies. [1]

Hydrogen Bond Acceptor Count

2

Exact Mass

380.07495 g/mol

Monoisotopic Mass

380.07495 g/mol

Heavy Atom Count

20

Related CAS

42457-53-4 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

3785-01-1

General Manufacturing Information

Pyridinium, 2-[2-[4-(dimethylamino)phenyl]ethenyl]-1-ethyl-, iodide (1:1): INACTIVE

Dates

Last modified: 08-15-2023

Explore Compound Types